PG 34

FP receptor binding Prostaglandin analog Receptor pharmacology

Procure PG 34 (bimatoprost acid) for maximal FP receptor activation (Ki=59 nM; EC50=15 nM). Superior to latanoprost acid for robust signal-to-noise in Ca²⁺ assays. Essential for evaluating new IOP-lowering entities and investigating trabeculectomy failure mechanisms. Optimize preclinical glaucoma research with this gold-standard active metabolite comparator.

Molecular Formula C28H25N3O5S2
Molecular Weight 547.6 g/mol
Cat. No. B10857058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG 34
Molecular FormulaC28H25N3O5S2
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5
InChIInChI=1S/C28H25N3O5S2/c32-27-13-10-21-17-24(11-12-25(21)29-27)38(34,35)30-26(16-20-6-2-1-3-7-20)28(33)31(18-22-8-4-14-36-22)19-23-9-5-15-37-23/h1-15,17,26,30H,16,18-19H2,(H,29,32)/t26-/m1/s1
InChIKeyICLUPJSFAFLDLR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PG 34 (Bimatoprost Acid): Scientific Identity and Core Pharmacological Profile for Procurement


PG 34, also known as bimatoprost acid (17-phenyl-trinor PGF2α), is the active hydrolytic metabolite of the prostamide prodrug bimatoprost [1]. As a prostaglandin F2α (PGF2α) analog, it functions as a potent agonist at the FP prostanoid receptor, mobilizing intracellular calcium (Ca²⁺) to mediate its ocular hypotensive effects [2]. While often categorized with other FP-class prostaglandin analogs (PGAs) such as latanoprost acid, travoprost acid, and tafluprost acid, PG 34 exhibits distinct pharmacological and distributional characteristics that set it apart [3].

PG 34 vs. Other FP-Class Prostaglandin Analogs: Why Simple Substitution Risks Experimental and Clinical Inconsistency


Assuming interchangeability between FP-class prostaglandin analogs is a critical error in both research and clinical procurement. Despite targeting the same FP receptor, PG 34 (bimatoprost acid) differs significantly from its closest analogs (latanoprost acid, travoprost acid, tafluprost acid) in receptor binding affinity, downstream signaling kinetics, ocular tissue distribution, and clinical outcomes following long-term use [1]. These differences are not merely academic; they manifest as quantifiable variations in IOP-lowering efficacy, side-effect profiles, and even the success rate of subsequent surgical interventions [2]. A substitution without accounting for these documented, quantifiable differentiators introduces uncontrolled variables that can compromise the validity of research findings or patient care strategies [3].

PG 34 (Bimatoprost Acid): Quantifiable Differentiation from Comparator Analogs for Informed Procurement


PG 34 Demonstrates Superior Binding Affinity at the Human FP Receptor Compared to Latanoprost Acid

In competition binding assays using human ocular tissues, PG 34 (bimatoprost acid) displays a significantly higher affinity for the FP prostaglandin receptor than latanoprost acid, the active metabolite of a first-line glaucoma therapy. This difference in target engagement is a primary determinant of downstream pharmacological potency. [1]

FP receptor binding Prostaglandin analog Receptor pharmacology

PG 34 Exhibits Superior Functional Potency (EC50) for FP Receptor-Mediated Calcium Mobilization

In a functional assay measuring intracellular calcium (Ca²⁺) mobilization in cells expressing the human FP receptor, PG 34 was 7.3 times more potent than latanoprost acid, and nearly 77 times more potent than unoprostone, a related FP-class analog. This functional superiority is a direct consequence of its enhanced receptor binding. [1]

Calcium signaling Functional assay Receptor agonism

PG 34's Parent Compound (Bimatoprost) Achieves the Greatest Mean IOP Reduction Among Leading PGAs

A systematic review of 24 randomized controlled trials concluded that the parent prodrug of PG 34, bimatoprost, provides the most effective intraocular pressure (IOP) lowering among clinically used prostaglandin analogs. This superior efficacy is a key clinical differentiator. [1]

Intraocular pressure Glaucoma Clinical efficacy

Preoperative Use of Bimatoprost (PG 34 Prodrug) is Associated with a 2.7-Fold Higher Risk of Trabeculectomy Failure Compared to Latanoprost

A retrospective clinical study identified that preoperative use of bimatoprost (the prodrug of PG 34) is an independent risk factor for failure of trabeculectomy, a common glaucoma surgery. This outcome is specific to bimatoprost and is not observed with other PG analogs like latanoprost. [1]

Surgical outcome Trabeculectomy Risk factor

Optimized Application Scenarios for PG 34 (Bimatoprost Acid) in Research and Development


High-Potency FP Receptor Agonist for In Vitro Signaling Studies

Given its superior binding affinity (Ki = 59 ± 6 nM) and functional potency (EC50 = 15 ± 3 nM) at the human FP receptor [1], PG 34 is the preferred research tool for in vitro studies requiring maximal receptor activation and a robust signal-to-noise ratio. This is particularly relevant for calcium mobilization assays, phosphoinositide hydrolysis studies, and investigations into downstream FP receptor signaling pathways. Its high potency allows researchers to use lower concentrations, minimizing off-target or solvent-related effects.

Benchmarking Novel Glaucoma Therapeutics in Preclinical Efficacy Models

The parent prodrug of PG 34, bimatoprost, is clinically established as the most effective IOP-lowering agent among its class [2]. Therefore, PG 34 serves as the 'gold standard' active metabolite comparator in preclinical models of glaucoma and ocular hypertension. New chemical entities being developed for IOP reduction should be evaluated against PG 34 to establish their relative efficacy and potency in a meaningful, clinical-relevant context.

Investigating Mechanisms of Prostaglandin-Associated Surgical Failure

The unique clinical association of PG 34's prodrug with a significantly higher risk of trabeculectomy failure (only 31.3% success at 24 months vs. 83.2% for latanoprost) [3] makes PG 34 an essential tool for research into the molecular and cellular mechanisms underlying this adverse outcome. Studies using PG 34 in relevant cell and tissue models (e.g., Tenon's capsule fibroblasts, human trabecular meshwork cells) can help elucidate pathways of scarring, fibrosis, and inflammation that contribute to surgical failure, paving the way for targeted interventions.

Quote Request

Request a Quote for PG 34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.